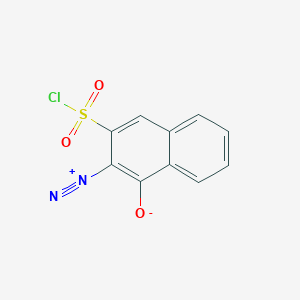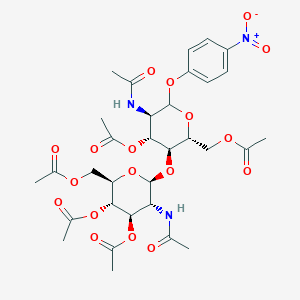
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a complex organic compound often used in biochemical research. It is a derivative of glucopyranoside, featuring multiple acetyl and acetamido groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps, starting from the appropriate glucopyranoside precursor. The process includes the selective acetylation and acetamidation of hydroxyl groups, followed by the introduction of the 4-nitrophenyl group. The reaction conditions often require the use of acetic anhydride, acetic acid, and catalysts to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common to achieve the desired product quality.
化学反应分析
Types of Reactions
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove acetyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products
Hydrolysis: Deacetylated glucopyranoside derivatives.
Reduction: Aminophenyl glucopyranoside derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
科学研究应用
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its unique properties:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.
作用机制
The compound exerts its effects primarily through interactions with enzymes that recognize and process glycosidic bonds. The nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzymatic activity. The acetyl and acetamido groups influence the compound’s solubility and reactivity, making it a valuable tool in biochemical assays.
相似化合物的比较
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Lacks the acetamido and acetyl groups, making it less complex but still useful in enzymatic assays.
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar structure but with a different nitrophenyl position, affecting its reactivity and applications.
Uniqueness
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its multiple acetyl and acetamido groups, which enhance its solubility and reactivity. This makes it particularly valuable in complex biochemical assays where precise control over reactivity is required.
属性
分子式 |
C32H41N3O18 |
|---|---|
分子量 |
755.7 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31?,32+/m1/s1 |
InChI 键 |
ZOYHGUZQBNSSRJ-WKBXMIOTSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



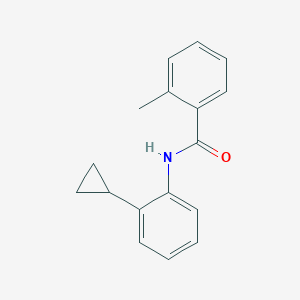
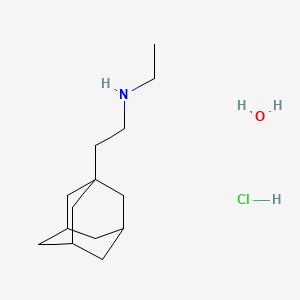
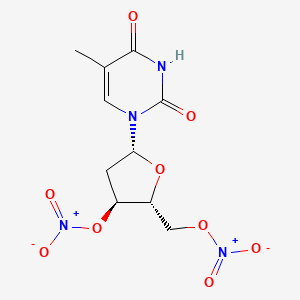
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
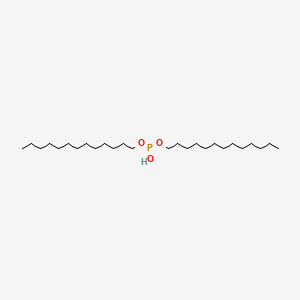
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
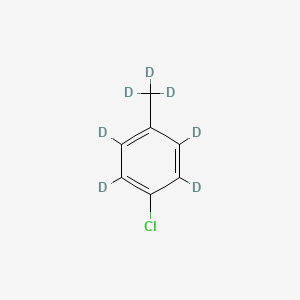
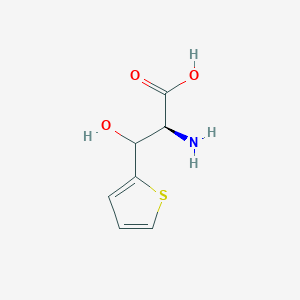
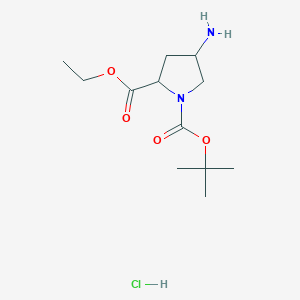
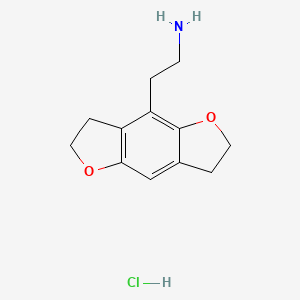
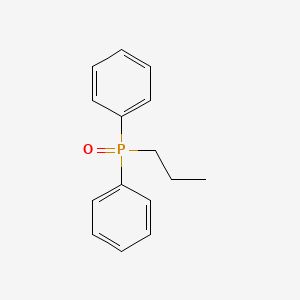
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
